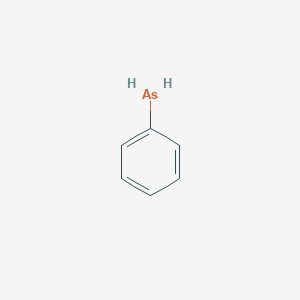
Phenylarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylarsine, also known as this compound oxide, is an organometallic compound with the empirical formula C₆H₅AsO. It contains a phenyl group and an oxygen atom both bonded to an arsenic atom. Despite its simple empirical formula, this compound oxide does not contain an As=O double bond. Instead, it forms a cyclic oligomer, typically crystallizing as a tetramer, cyclo-(PhAsO)₄ .
Vorbereitungsmethoden
Phenylarsine oxide can be synthesized through various methods. One common synthetic route involves the reaction of this compound dichloride with water. The reaction conditions typically include a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Phenylarsine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound oxide can be oxidized to form phenylarsinic acid.
Reduction: It can be reduced to this compound hydride.
Substitution: this compound oxide can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phenylarsine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism by which phenylarsine oxide exerts its effects involves its high affinity for sulfur atoms in thiols. This affinity allows it to form stable complexes with vicinal cysteine residues in proteins, disrupting their function. In biological systems, this can lead to the inhibition of protein tyrosine phosphatases and the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptosis-related proteins .
Vergleich Mit ähnlichen Verbindungen
Phenylarsine oxide can be compared with other organoarsenic compounds such as:
Arsenic trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Dimethylarsinic acid: Used as a herbicide.
Monomethylarsonic acid: Also used as a herbicide.
This compound oxide is unique due to its specific structure and high affinity for thiols, making it particularly useful in biochemical research and as a reducing agent in industrial applications .
Eigenschaften
CAS-Nummer |
822-65-1 |
|---|---|
Molekularformel |
C6H7As |
Molekulargewicht |
154.04 g/mol |
IUPAC-Name |
phenylarsane |
InChI |
InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
InChI-Schlüssel |
OHFDBBFDFZXHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[AsH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


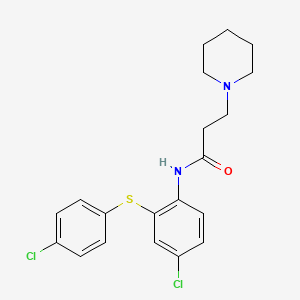

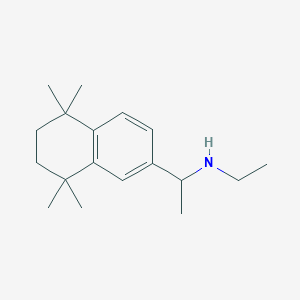
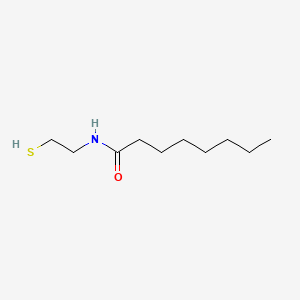


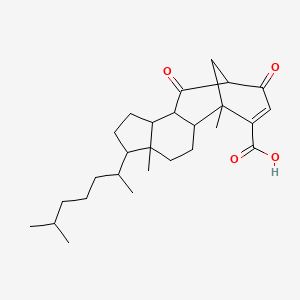
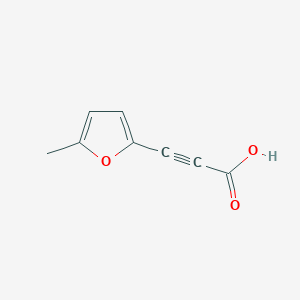


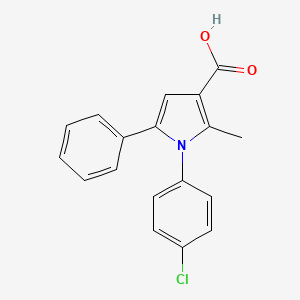
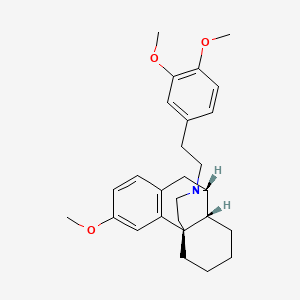
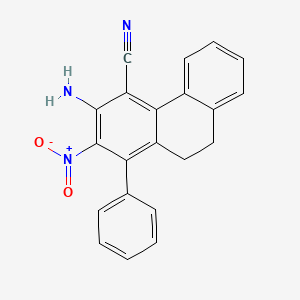
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
